CK1δ/ε Dual Potency Comparison: CK1-IN-1 vs. PF-670462 and D4476
CK1-IN-1 demonstrates a balanced, low-nanomolar potency against both the CK1δ and CK1ε isoforms. In cell-free assays, its IC50 values are 15 nM for CK1δ and 16 nM for CK1ε . This dual inhibition profile contrasts with PF-670462, which is reported to be 6-7x more selective for CK1δ (IC50 = 13-14 nM) over CK1ε (IC50 = 90 nM) in some studies , and is >20-fold more potent than the early-generation inhibitor D4476, which has a reported IC50 of ~300 nM (0.3 µM) for CK1δ .
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | CK1δ = 15 nM, CK1ε = 16 nM |
| Comparator Or Baseline | PF-670462 (CK1δ = 13 nM, CK1ε = 90 nM); D4476 (CK1δ = ~300 nM) |
| Quantified Difference | For CK1ε: CK1-IN-1 is ~5.6-fold more potent than PF-670462. For CK1δ: CK1-IN-1 is ~20-fold more potent than D4476. |
| Conditions | Cell-free biochemical assays |
Why This Matters
The balanced dual inhibition of CK1δ and CK1ε avoids the isoform bias of other tools, enabling comprehensive target engagement studies without the need for multiple inhibitors.
